3-Bromo-4-trifluoromethyl-isoxazole
Overview
Description
3-Bromo-4-trifluoromethyl-isoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions The presence of bromine and trifluoromethyl groups at the 3 and 4 positions, respectively, imparts unique chemical properties to this compound
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 3-Bromo-4-trifluoromethyl-isoxazole with its targets would depend on the nature of these targets.
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected by this compound would depend on its primary targets and mode of action.
Result of Action
Isoxazole derivatives are known to have various biological activities, including anticancer activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-trifluoromethyl-isoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway . The interaction between this compound and GAPDH involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition disrupts the glycolytic pathway, thereby affecting cellular energy production and metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce autophagy and apoptotic cell death . The inhibition of GAPDH by this compound leads to a decrease in glycolytic flux, resulting in reduced ATP production and metabolic stress. This metabolic disruption triggers autophagy, a cellular process that degrades and recycles cellular components, and ultimately leads to apoptosis, or programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of GAPDH. The compound binds to the active site of the enzyme, preventing the binding of its natural substrate, glyceraldehyde-3-phosphate . This competitive inhibition results in a decrease in the catalytic activity of GAPDH, leading to a reduction in the production of ATP and other glycolytic intermediates. Additionally, the inhibition of GAPDH by this compound has been shown to affect gene expression, particularly genes involved in metabolic pathways and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and function, including sustained inhibition of GAPDH and prolonged induction of autophagy and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit GAPDH activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These threshold effects highlight the importance of careful dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . The inhibition of GAPDH by this compound leads to a decrease in the production of glycolytic intermediates, affecting the overall metabolic flux. Additionally, the compound has been shown to interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is readily taken up by cells and distributed throughout the cytoplasm, where it interacts with its target enzymes. The localization and accumulation of this compound within specific cellular compartments are influenced by its chemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on GAPDH . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its accumulation within the cytoplasm is sufficient to induce significant biochemical and cellular effects, including the inhibition of glycolysis and the induction of autophagy and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-trifluoromethyl-isoxazole typically involves a (3 + 2) cycloaddition reaction. One common method is the reaction between an alkyne and a nitrile oxide, where the alkyne acts as a dipolarophile . The reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under the influence of AuCl3 .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted green synthetic pathways, which offer eco-friendly and efficient synthesis . The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-trifluoromethyl-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or organometallic reagents can be used for substitution reactions.
Cycloaddition Reactions: Copper (I) acetylides and nitrile oxides are commonly used.
Major Products:
Substitution Reactions: Products include various substituted isoxazoles.
Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
3-Bromo-4-trifluoromethyl-isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a scaffold for designing biologically active compounds.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds have similar biological activities but differ in the position and nature of the substituents.
4,5-Disubstituted Isoxazoles: These compounds also share similar properties but have different substitution patterns.
Uniqueness: 3-Bromo-4-trifluoromethyl-isoxazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSUPWUVOHYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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